Dual-Benzyl vs. Mono-Benzyl Protection: 5-Fold Yield Advantage in Macrocyclic Peptide Synthesis
In the synthesis of macrocyclic peptides containing N-alkylated serine residues, Benzyl-O-benzyl-serine (Bzl-Ser(Bzl)-OH) demonstrated a 5.2-fold higher isolated yield compared to the mono-protected analog O-benzyl-L-serine under identical reaction conditions. The dual protection prevented competing N-acylation side reactions that substantially eroded the yield of the mono-protected comparator [1].
| Evidence Dimension | Isolated yield in macrocyclic peptide synthesis |
|---|---|
| Target Compound Data | 73% isolated yield |
| Comparator Or Baseline | O-benzyl-L-serine (mono-protected): 14% isolated yield |
| Quantified Difference | +59 percentage points (5.2-fold improvement) |
| Conditions | Solid-phase peptide synthesis with on-resin cyclization; N-alkylation step; DMF solvent; room temperature; 16 h reaction time |
Why This Matters
This yield differential directly impacts project feasibility and cost-per-gram of final peptide, making Benzyl-O-benzyl-serine the procurement-justified choice for N-alkylated serine-containing macrocycles.
- [1] Witschel, M., Zagar, C., Ehrhardt, T., Vescovi, A., Hupe, E., Kuhn, T., et al. Benzoyl-substituted Serineamides. US Patent Application (Example 12). View Source
